4-Aminobutylphosphonic acid

Descripción general

Descripción

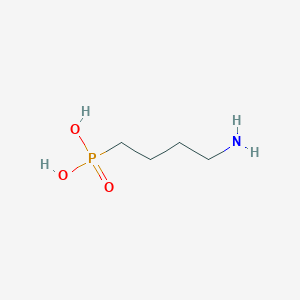

4-Aminobutylphosphonic acid (4-ABPA) is a phosphonic acid derivative characterized by a four-carbon alkyl chain with an amino group (-NH₂) and a phosphonic acid (-PO₃H₂) group at terminal positions. Its molecular formula is C₄H₁₂NO₃P, and it exhibits triprotic acid behavior with pKa values of 2.55, 7.55, and 10.9, reflecting ionization of the phosphonic acid group and the amino group .

Métodos De Preparación

Structural and Physicochemical Properties

4-Aminobutylphosphonic acid (molecular formula , molecular weight 153.12 g/mol) features a four-carbon alkyl chain bridging a primary amine and a phosphonic acid group. Its density is 1.304 g/cm³, with a boiling point of 344.2°C and flash point of 161.9°C . The compound’s aqueous solubility and zwitterionic nature under physiological pH make it suitable for biomedical applications. Safety data indicate it is classified as an irritant (GHS07), requiring storage at 2–8°C .

Hydrolysis of Dialkyl Phosphonate Esters

Acid-Catalyzed Hydrolysis

The most widely reported method involves hydrolyzing dialkyl (4-aminobutyl)phosphonate esters using aqueous acidic conditions. For example, benzyl diethyl phosphonate hydrolysis with hydrochloric acid (HCl) under reflux yields this compound .

Reaction Conditions:

The mechanism proceeds via protonation of the phosphonate ester oxygen, followed by nucleophilic attack by water. The reaction’s regioselectivity ensures complete dealkylation without side reactions, attributable to the electron-withdrawing effect of the amine group stabilizing the intermediate .

Optimization Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl Concentration | 6 M | Maximizes protonation rate |

| Reflux Duration | 18 hours | Balances completion vs. degradation |

| Cooling Rate | Slow | Enhances crystal purity |

Catalytic Phosphorylation of Amines

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, involving alkyl halides and trialkyl phosphites, can generate dialkyl phosphonates, which are subsequently hydrolyzed. For this compound, this entails:

-

Phosphorylation: React 4-aminobutyl bromide with triethyl phosphite.

-

Hydrolysis: Treat the resulting diethyl (4-aminobutyl)phosphonate with HCl .

Reaction Scheme:

Análisis De Reacciones Químicas

El ácido 4-aminobutilfosfónico se somete a diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes, lo que lleva a la formación de diferentes derivados.

Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, son comunes con este compuesto. Los reactivos típicos incluyen haluros y otros nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones en investigación científica

El ácido 4-aminobutilfosfónico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como ligando en la química de coordinación y como bloque de construcción para sintetizar moléculas más complejas.

Aplicaciones Científicas De Investigación

Nanotechnology and Surface Modification

Self-Assembled Monolayers (SAMs)

ABPA is utilized in the formation of self-assembled monolayers on aluminum oxide surfaces. The strong bonding characteristics of phosphonates to oxide surfaces enable the creation of stable SAMs, which are crucial for various nanofabrication techniques. Research has demonstrated that when surfaces treated with alkylphosphonates are exposed to ABPA, it leads to significant changes in surface properties, allowing for the creation of nanostructures with feature sizes as small as 39 nm .

Nanoshaving Technique

A notable application involves a technique known as "nanoshaving," where an atomic force microscope (AFM) probe is used to create patterns on SAMs. After applying a load to the surface, immersion in an ABPA solution results in increased surface free energy and contrast in friction force microscopy images. This method has shown potential for developing biological nanopatterns, which can be functionalized further with proteins or other biomolecules .

Biochemical Applications

GABA Receptor Research

ABPA acts as a ligand for gamma-aminobutyric acid B (GABA-B) receptors, playing a role in studies related to neurotransmission and hormonal regulation. It has been shown to inhibit GABA-B receptor binding, which is essential for understanding the mechanisms of GABAergic signaling in various physiological processes . This property makes it valuable in neuropharmacological research.

Endocrinology Studies

In endocrinology, ABPA has been studied for its effects on hormone secretion. It has been implicated in the regulation of prolactin secretion from melanotrope cells in amphibians, demonstrating its utility in investigating endocrine functions and receptor interactions .

Corrosion Inhibition and Adhesion Promotion

Corrosion Inhibitors

ABPA has been investigated as a corrosion inhibitor for metal substrates. Studies have shown that pre-treating surfaces with ABPA enhances the adhesion properties of coatings applied to metals such as carbon steel. The presence of ABPA significantly improves the protective properties against corrosive environments, making it an effective additive in protective coatings .

Adhesion Studies

Research indicates that ABPA enhances adhesion between coatings and substrates due to its ability to modify interfacial chemistry. This modification leads to improved mechanical properties and durability of coatings, which is crucial for applications in various industrial settings .

Table 1: Summary of Applications of this compound

Case Study: Nanoshaving with ABPA

A study demonstrated that after nanoshaving SAMs formed from octadecylphosphonic acid (ODPA), immersion in a 1 mM solution of ABPA resulted in well-defined trenches on the surface. The process allowed for selective functionalization, leading to successful adsorption of biomolecules like NeutrAvidin on non-functionalized regions, showcasing the potential for creating complex biological patterns at the nanoscale .

Mecanismo De Acción

El mecanismo de acción del ácido 4-aminobutilfosfónico implica su unión a los receptores GABA-B. Esta unión inhibe la actividad del receptor sin influir en la producción de AMPc cíclico estimulada por isoproterenol o forskolina . Además, presenta una fuerte afinidad de adsorción dinámica, proporcionando pasivación de defectos en materiales como las células solares de perovskita .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Aminopropylphosphonic Acid

- Structure : Shorter three-carbon chain with -NH₂ and -PO₃H₂ groups.

- Pharmacology : Potent competitive antagonist of GABA ρ-like receptors (Kb ≈ 10 µM), ~60x more potent than 4-ABPA .

- Biochemical Role : Modulates GABA release in rat neocortical slices, suggesting distinct receptor interactions compared to 4-ABPA .

- pKa : Higher acidity (pKa ~2.1 for phosphonic group) due to shorter chain length .

3-Aminopropyl(methyl)phosphinic Acid

- Structure : Phosphinic acid (-PHO₂H) variant with a methyl group.

- Pharmacology : Exceptional potency at GABA receptors (Kb ≈ 0.8 µM), highlighting the importance of phosphinic acid moiety over phosphonic acid for receptor binding .

2-Amino-4-phosphonobutyric Acid (DL-AP4)

- Structure : Positional isomer of 4-ABPA, with -NH₂ and -PO₃H₂ groups on adjacent carbons.

- Safety : Requires stringent handling (95% purity; CAS 20263-07-4) but lacks direct pharmacological data in provided evidence .

- Application : Presumed glutamate analog, though evidence here focuses on safety rather than activity .

δ-Aminovaleric Acid

- Structure : Five-carbon chain with terminal -NH₂ and -COOH groups.

- Pharmacology: GABA ρ-like receptor antagonist (Kb ≈ 20 µM), demonstrating that carboxylate groups can mimic phosphonic acid interactions but with lower potency than 3-aminopropylphosphonic acid .

4-Phenylbutyric Acid

- Applications : Used in protein folding research and urea cycle disorders. Contrasts with 4-ABPA in lacking nitrogen-passivation utility in perovskites .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Key Observations:

Chain Length and Potency : Shorter chains (e.g., 3-carbon) enhance GABA receptor antagonism, while longer chains (4- or 5-carbon) reduce potency .

Phosphonic vs. Phosphinic Acid : Phosphinic acid derivatives exhibit superior receptor binding, likely due to increased electronegativity and steric effects .

fragilis .

Actividad Biológica

4-Aminobutylphosphonic acid (4-ABPA), with the chemical formula CHNOP and CAS number 35622-27-6, is a phosphonic acid derivative that has garnered attention for its diverse biological activities, particularly in relation to neurotransmission and material science applications. This article explores the compound's biological activity, including its interaction with GABA receptors, its role in microbial metabolism, and its applications in enhancing the performance of perovskite solar cells.

| Property | Value |

|---|---|

| Molecular Weight | 153.12 g/mol |

| Density | 1.304 g/cm³ |

| Boiling Point | 344.2 ºC |

| Flash Point | 161.9 ºC |

| Melting Point | Not Available |

Interaction with GABA Receptors

This compound has been identified as a ligand for GABA receptors, which are critical in inhibitory neurotransmission within the central nervous system. Studies indicate that 4-ABPA can inhibit GABA binding, suggesting a potential role as a pharmacological agent in modulating GABAergic activity.

- Study Findings :

Microbial Utilization

Research has shown that certain strains of microorganisms can utilize 4-ABPA as a sole nitrogen source. For instance, Kluyveromyces fragilis was reported to metabolize 4-ABPA effectively, demonstrating its potential application in bioremediation and microbial biotechnology.

- Key Observations :

Applications in Material Science

Recent studies have explored the use of 4-ABPA in enhancing the stability and efficiency of perovskite solar cells. The compound acts as a defect passivator, improving the photovoltaic performance by reducing non-radiative recombination at the surface.

- Performance Metrics :

Case Studies

- GABA Receptor Modulation :

- Solar Cell Efficiency :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminobutylphosphonic acid, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves functionalizing alkylphosphonous acids via imine intermediates. For example, bis(trimethylsilyl) phosphonite addition to N-tritylalkanimines in a one-pot reaction can yield aminoalkylphosphonous acids . Key factors include:

- Protecting groups : Fmoc, Boc, or trityl groups stabilize intermediates and prevent side reactions.

- Reaction conditions : Temperature (e.g., 90°C for hypophosphorous acid addition) and solvent choice (chloroform or i-PrOH) critically affect yield .

- Purification : Ethanol recrystallization with propylene oxide scavenges HCl, improving purity (~56% yield reported) .

Q. How is this compound structurally characterized to confirm its purity and functional groups?

Methodological Answer: Use a combination of:

- NMR spectroscopy : P NMR confirms phosphonate group integrity, while H/C NMR identifies amine and alkyl chain signals.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClNOP, MW 189.6) .

- Elemental analysis : Quantifies C, H, N, and P to ensure stoichiometric ratios .

Q. What are the primary applications of this compound in surface chemistry?

Methodological Answer: The compound forms self-assembled monolayers (SAMs) on metal oxides (e.g., aluminum oxide) via phosphonate-metal coordination. Applications include:

- Nanopatterning : Nanoshaving under 1 mN AFM tip load creates trenches (FWHM 39 nm) for controlled protein immobilization .

- Surface functionalization : SAMs resist non-specific protein adsorption when combined with PEG derivatives, enabling biosensor development .

Advanced Research Questions

Q. How can researchers resolve discrepancies in SAM stability when using this compound under aqueous conditions?

Methodological Answer: SAM degradation in water is attributed to aluminum oxide etching. Mitigation strategies include:

- Post-assembly crosslinking : UV-induced coupling of aryl azides to amines enhances stability .

- Alternative substrates : Testing SAMs on zirconia or titania, which exhibit higher hydrolytic resistance than alumina .

- Environmental controls : Conduct experiments under inert atmospheres or low-pH buffers to minimize oxide dissolution .

Q. What experimental designs optimize the use of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Measure ALP (alkaline phosphatase) activity via phenol production (λ = 405 nm) using 4-aminophenyl phosphate analogs as substrates .

- Competitive inhibition : Titrate this compound against ALP and analyze via Lineweaver-Burk plots to determine K.

- Molecular docking : Model phosphonate-ALP active site interactions using software like AutoDock to predict binding affinity .

Q. How do contradictory data on phosphonate-metal binding affinities impact experimental reproducibility?

Methodological Answer: Variations arise from substrate roughness or solvent polarity. Standardize protocols by:

- Surface pretreatment : Polishing aluminum oxide to RMS roughness <1 nm improves SAM uniformity .

- Solvent screening : Compare binding in polar (water) vs. nonpolar (toluene) solvents using quartz crystal microbalance (QCM) measurements .

- Control experiments : Include reference compounds (e.g., octadecylphosphonic acid) to benchmark binding kinetics .

Q. What advanced techniques address challenges in quantifying trace this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) with a zwitterionic column (e.g., ZIC-pHILIC) to separate phosphonates from polar interferents.

- Derivatization : Use diazomethane to methylate phosphonate groups, enhancing ionization efficiency .

- Validation : Spike recovery tests in serum/urine ensure method accuracy (target: 85–115% recovery) .

Q. Data Analysis & Reproducibility

Q. How should researchers analyze AFM data to distinguish SAM defects from tip artifacts in nanopatterning studies?

Methodological Answer:

- Tip calibration : Image standard gratings (e.g., TGZ1) before experiments to verify tip radius (<25 nm) .

- Statistical thresholds : Exclude features with depth <6 nm (likely noise) or width >50 nm (indicative of tip wear) .

- Replicate experiments : Perform triplicate runs with fresh tips to confirm pattern consistency .

Q. What statistical methods address batch-to-batch variability in synthesized this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration) and identify critical factors via ANOVA .

- Quality control : Implement ICP-OES to trace metal impurities (e.g., Al, Si) from reaction vessels that may affect yield .

Propiedades

IUPAC Name |

4-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPXFPYGZRMMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189100 | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35622-27-6 | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.